2,4-difluoro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
2,4-DIFLUORO-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIFLUORO-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the pyrrolidine and pyridazine rings, followed by their functionalization and coupling with the sulfonamide group. Common synthetic methods include:
Cyclization reactions: These are used to form the pyrrolidine and pyridazine rings from appropriate precursors.
Functionalization: The preformed rings are functionalized to introduce the necessary substituents.
Coupling reactions: The final step involves coupling the functionalized rings with the sulfonamide group under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-DIFLUORO-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation and reduction: These reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution reactions: These involve the replacement of one functional group with another, which can be used to introduce new functionalities.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Transition metal catalysts like palladium or nickel are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2,4-DIFLUORO-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Pharmaceuticals: The compound may exhibit biological activity, making it a candidate for drug development.
Materials science: Its unique structure can be exploited in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2,4-DIFLUORO-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrrolidine and pyridazine rings may interact with specific binding sites, while the sulfonamide group can form hydrogen bonds or other interactions . These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Nitrophenylsulfonyl)pyrrolidine-2-carboxamide: This compound also features a pyrrolidine ring and a sulfonamide group, but with different substituents.
Benzo[d]thiazol-2-ylamino derivatives: These compounds have a similar sulfonamide group but differ in the ring structures and substituents.
Uniqueness
2,4-DIFLUORO-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is unique due to the specific combination of its functional groups and ring structures, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H18F2N4O2S |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
2,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H18F2N4O2S/c21-15-6-8-19(17(22)13-15)29(27,28)25-16-5-3-4-14(12-16)18-7-9-20(24-23-18)26-10-1-2-11-26/h3-9,12-13,25H,1-2,10-11H2 |
InChI Key |
JFCIMCGCFAQGPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
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